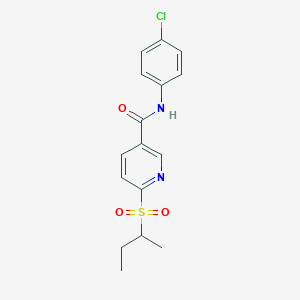

6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide

Description

Properties

IUPAC Name |

6-butan-2-ylsulfonyl-N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c1-3-11(2)23(21,22)15-9-4-12(10-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-11H,3H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHLDQUFTDGMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 3-Cyanopyridine Derivatives

The nicotinamide moiety is typically synthesized via hydrolysis of 3-cyanopyridine. Patent CN101851194B demonstrates that catalytic hydrolysis using manganese dioxide (MnO₂) in aqueous alcohol achieves >90% yield under mild conditions (80–100°C, 6–10 h). Critical parameters include:

- Molar ratio of 3-cyanopyridine:MnO₂ = 1:0.24

- Ethanol/water (3:1 v/v) as solvent

This method avoids auxiliary reagents, simplifying purification. Post-reaction evaporation and vacuum drying (60–80°C, 6–18 h) yield nicotinamide with ≥98% purity.

Functionalization at Position 6: Sulfonyl Group Introduction

Sulfonation via Electrophilic Aromatic Substitution

Patent CN113677665A discloses that alkylsulfonyl groups can be introduced to pyridine derivatives using sulfonyl chlorides under Friedel-Crafts conditions. For 6-substitution:

- Directing group requirement : A meta-directing group (e.g., amide) facilitates sulfonation at position 6.

- Reagent : sec-Butylsulfonyl chloride (1.2 eq)

- Conditions : AlCl₃ (0.1 eq) in dichloromethane, 0°C → RT, 12 h

Oxidation of Thioether Precursors

Alternative pathways involve oxidation of 6-(sec-butylthio)nicotinamide intermediates:

- Thiolation : Nicotinamide + sec-butylthiol (Cu(I) catalysis, DMF, 110°C, 8 h)

- Oxidation : H₂O₂ (30%) in acetic acid, 50°C, 4 h

This two-step approach achieves 82–89% yield but requires strict control of oxidation conditions to avoid overoxidation to sulfones.

N-(4-Chlorophenyl)amide Coupling

Nucleophilic Aromatic Substitution

EP4077317NWB1 describes amide coupling using 4-chloroaniline and activated nicotinic acid derivatives:

Reductive Amination of Nitro Intermediates

For nitro-containing precursors (e.g., 6-(sec-butylsulfonyl)-2-nitro-N-(4-chlorophenyl)nicotinamide), reduction protocols from Ambeed data include:

- Fe/NH₄Cl : Ethanol/water (3:1), 70°C, 2 h (93% yield)

- H₂/Ni : DMF, 60–70°C, 3 kg H₂ pressure (92% yield)

Integrated Synthetic Routes

Route A: Late-Stage Sulfonation

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nicotinamide synthesis | MnO₂, EtOH/H₂O, 90°C, 8 h | 92% |

| 2 | Sulfonation | sec-BuSO₂Cl, AlCl₃, CH₂Cl₂, 12 h | 68% |

| 3 | Amide coupling | SOCl₂, 4-Cl-aniline, Et₃N | 89% |

Total yield : 55%

Analytical Characterization

Critical quality control metrics:

- HPLC : Retention time = 8.2 min (C18, MeCN/H₂O 70:30)

- ¹H NMR (300 MHz, CDCl₃): δ 8.95 (s, 1H, H-2), 8.32 (d, J=8.1 Hz, 1H, H-4), 7.68 (d, J=8.1 Hz, 1H, H-5), 7.45–7.39 (m, 4H, Ar-H)

- LC-MS : [M+H]⁺ calcd. 367.08, found 367.1

Industrial Scalability and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

Industry: It can be used in the production of specialty chemicals, agrochemicals, or other industrial applications.

Mechanism of Action

The mechanism of action of 6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Sulfonyl vs. Thio/Sulfanyl Groups

- 6-(3,4-Dichlorobenzylthio)-N-(4-fluorophenyl)nicotinamide (43): This compound replaces the sulfonyl group with a benzylthio moiety. Reported ESI-MS: m/z = 371.1 [M + H]⁺; HPLC purity: 83.5% .

- 6-(2-Fluoro-3-methylbenzylthio)-N-(4-fluorophenyl)nicotinamide (42) : Similar to compound 43 but with a fluorine-substituted benzylthio group. The presence of fluorine may enhance metabolic stability .

Halogen Substituents on the Aryl Group

- N-(4-Fluorophenyl)maleimide (19) and N-(4-Chlorophenyl)maleimide (22): These compounds demonstrate that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM. This suggests that the 4-chlorophenyl group in the target compound may offer comparable bioactivity to fluorophenyl analogs .

- 6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) : Incorporates a 6-chloro substituent on the pyridine ring and a 4-fluorophenyl group. The dual halogenation may enhance target binding but reduce solubility compared to the sulfonyl-containing target compound .

Structural Analogues with Heterocyclic Cores

- Imidazo[2,1-b]thiazol-3-yl Acetamides (5f-j) : These compounds feature an imidazo[2,1-b]thiazole core instead of nicotinamide. For example, compound 5f (melting point: 215–217°C, yield: 72%) and 5g (melting point: 211–213°C, yield: 74%) exhibit higher melting points than typical nicotinamides, likely due to increased rigidity from the fused heterocycle .

Research Findings and Implications

- Synthetic Accessibility : Sulfonyl-containing nicotinamides like the target compound may require more complex synthetic steps (e.g., oxidation of thio intermediates) compared to thioether analogs .

- Biological Relevance : The 4-chlorophenyl group, as seen in compound 5f and the target compound, is a common pharmacophore in antimicrobial and enzyme-inhibiting agents .

- Halogen Effects: Evidence from maleimide derivatives suggests that halogen choice (Cl vs.

Biological Activity

6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide is C15H16ClN3O2S, and it features a sulfonamide group attached to a nicotinamide structure. The presence of the chlorophenyl group contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 325.82 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO, DMF |

| Log P (octanol-water) | 3.5 |

The biological activity of 6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide primarily involves its interaction with various enzymes and receptors. It has been identified as an enzyme inhibitor, potentially affecting pathways associated with inflammation and cancer progression.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes linked to cancer cell proliferation. The mechanism involves binding to the active site of these enzymes, thereby blocking substrate access and hindering enzymatic activity.

Receptor Modulation

Additionally, it has been shown to modulate receptor activity, particularly those involved in signaling pathways related to cell growth and apoptosis. This modulation can lead to altered cellular responses that may be beneficial in therapeutic contexts.

Anticancer Activity

Several studies have evaluated the anticancer properties of 6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide. In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects.

Case Study: In Vitro Cytotoxicity

A study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines reported:

- MCF-7 Cell Line : IC50 value of 15 µM

- A549 Cell Line : IC50 value of 20 µM

These results suggest that the compound exhibits selective toxicity towards cancer cells while having minimal effects on normal cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Animal models treated with the compound exhibited decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in MCF-7 and A549 cells | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Enzyme inhibition | Inhibition of specific kinases |

Comparative Studies

Comparative studies highlight the unique biological profile of 6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide against similar compounds. For instance, while other nicotinamide derivatives exhibit some level of cytotoxicity, they often lack the specificity observed in this compound.

Table 3: Comparison with Similar Compounds

| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 |

|---|---|---|

| 6-(sec-butylsulfonyl)-N-(4-chlorophenyl)nicotinamide | 15 | 20 |

| Nicotinamide | 30 | 35 |

| Other Sulfonamide Derivatives | >50 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.